REACTION_CXSMILES
|
[CH3:1][N:2]1[CH2:8][CH:7]([CH3:9])[C:6]2[CH:10]=[C:11](Br)[CH:12]=[CH:13][C:5]=2[CH2:4][CH2:3]1.CN1CC(C)C2C=C(I)C=CC=2CC1.CN1CC(C)C2C=C(C(F)(F)F)C=CC=2CC1.CN1CC(CC)C2C=C(C(F)(F)F)C=CC=2CC1.CN1CC(CC)C2C=C([Cl:78])C=CC=2CC1.CN1CC(CC)C2C=C(Br)C=CC=2CC1.CN1CC(CC)C2C=C(I)C=CC=2CC1.CN1CC(C)C2C=C(Cl)C(Cl)=CC=2CC1.CN1CC(CC)C2C=C(Cl)C(Cl)=CC=2CC1.CN1CC(C)C2C=C(Cl)C(F)=CC=2CC1.CN1CC(CC)C2C=C(Cl)C(F)=CC=2CC1>>[CH3:1][N:2]1[CH2:8][CH:7]([CH3:9])[C:6]2[CH:10]=[C:11]([Cl:78])[CH:12]=[CH:13][C:5]=2[CH2:4][CH2:3]1
|
Name
|
N-methyl-8-Bromo-1-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CN1CCC2=C(C(C1)C)C=C(C=C2)Br
|
Name
|
N-methyl-8-Chloro-7-fluoro-1-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CN1CCC2=C(C(C1)C)C=C(C(=C2)F)Cl
|
Name
|
N-methyl-8-Chloro-7-fluoro-1-ethyl-2,3,4,5-tetrahydro-1H-3-benzazepine
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CN1CCC2=C(C(C1)CC)C=C(C(=C2)F)Cl
|
Name
|
hydrate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
N-methyl-8-Iodo-1-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CN1CCC2=C(C(C1)C)C=C(C=C2)I
|
Name
|
N-methyl-8-Trifluoromethyl-1-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CN1CCC2=C(C(C1)C)C=C(C=C2)C(F)(F)F
|
Name
|
N-methyl-8-Trifluoromethyl-1-ethyl-2,3,4,5-tetrahydro-1H-3-benzazepine
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CN1CCC2=C(C(C1)CC)C=C(C=C2)C(F)(F)F
|
Name
|
N-methyl-8-Chloro-1-ethyl-2,3,4,5-tetrahydro-1H-3-benzazepine
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CN1CCC2=C(C(C1)CC)C=C(C=C2)Cl
|
Name
|
N-methyl-8-Bromo-1-ethyl-2,3,4,5-tetrahydro-1H-3-benzazepine
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CN1CCC2=C(C(C1)CC)C=C(C=C2)Br
|
Name
|
N-methyl-8-Iodo-1-ethyl-2,3,4,5-tetrahydro-1H-3-benzazepine
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CN1CCC2=C(C(C1)CC)C=C(C=C2)I
|
Name
|
N-methyl-7,8-Dichloro-1-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CN1CCC2=C(C(C1)C)C=C(C(=C2)Cl)Cl
|
Name
|
N-methyl-7,8-Dichloro-1-ethyl-2,3,4,5-tetrahydro-1H-3-benzazepine
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CN1CCC2=C(C(C1)CC)C=C(C(=C2)Cl)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
|
Smiles
|
CN1CCC2=C(C(C1)C)C=C(C=C2)Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |